4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that contains both piperazine and pyrrolidine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)pyrimidine
- 6-(Pyrrolidin-1-yl)pyrimidine
- 4-(4-Methylpiperazin-1-yl)-6-(morpholin-1-yl)pyrimidine
Uniqueness
4-(4-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds. This dual functionality can enhance its potential as a versatile building block in medicinal chemistry .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C13H21N5/c1-16-6-8-18(9-7-16)13-10-12(14-11-15-13)17-4-2-3-5-17/h10-11H,2-9H2,1H3 |
InChI Key |
QXHFUMYGDJNRJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.